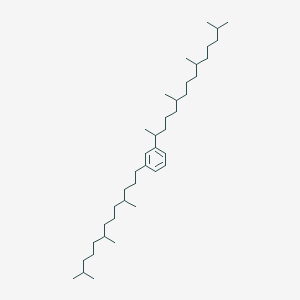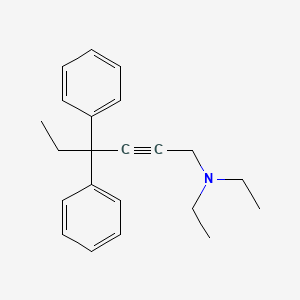
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a hex-2-yn-1-amine backbone with two phenyl groups attached at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the hex-2-yne backbone. This can be achieved through the coupling of appropriate alkyl halides with acetylene in the presence of a strong base such as sodium amide.
Phenylation: The introduction of phenyl groups at the fourth carbon can be accomplished using a Friedel-Crafts alkylation reaction. This involves the reaction of the alkyne with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Amine Formation: The final step involves the introduction of the diethylamine group. This can be achieved through the reaction of the phenylated alkyne with diethylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOEt)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Applications De Recherche Scientifique
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its amine group can form hydrogen bonds with biological molecules, making it a useful probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing. Its structural features may allow for the design of molecules with improved efficacy and selectivity.
Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may contribute to hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-4-phenylbut-2-yn-1-amine: Similar structure but with one phenyl group.
N,N-Dimethyl-4,4-diphenylhex-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4,4-diphenylbut-2-yn-1-amine: Similar structure but with a shorter alkyne chain.
Uniqueness: N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine is unique due to its specific combination of structural features, including the diethylamine group, the hex-2-yne backbone, and the two phenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
134864-06-5 |
|---|---|
Formule moléculaire |
C22H27N |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
N,N-diethyl-4,4-diphenylhex-2-yn-1-amine |
InChI |
InChI=1S/C22H27N/c1-4-22(20-14-9-7-10-15-20,21-16-11-8-12-17-21)18-13-19-23(5-2)6-3/h7-12,14-17H,4-6,19H2,1-3H3 |
Clé InChI |
NYTCFWKEEXAAGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CCN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
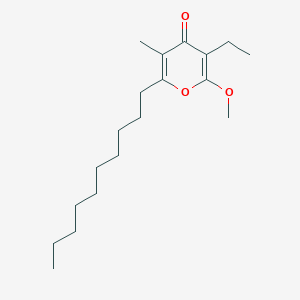

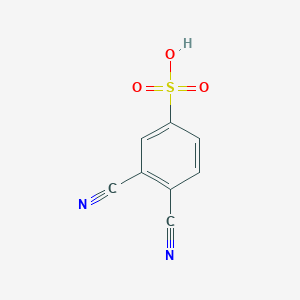

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
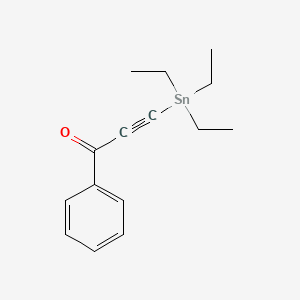
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
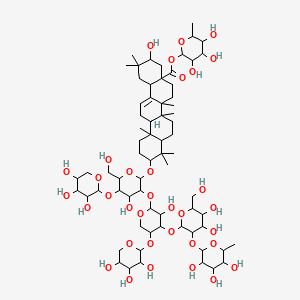
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
